molecular formula C18H16Cl2N4O3S B4984348 2-chloro-N-{[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]carbonothioyl}benzamide

2-chloro-N-{[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]carbonothioyl}benzamide

Cat. No.: B4984348
M. Wt: 439.3 g/mol
InChI Key: JIAGYABXKFVHCL-UHFFFAOYSA-N
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Description

2-chloro-N-{[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]carbonothioyl}benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with chloro and nitro groups, making it a valuable candidate for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]carbonothioyl}benzamide typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The key step involves the aza-Michael addition between diamine and in situ generated sulfonium salt . The reaction conditions often require a basic environment and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process typically includes the purification of intermediates and final products using techniques such as recrystallization and chromatography to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]carbonothioyl}benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-chloro-N-{[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]carbonothioyl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-{[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]carbonothioyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with bacterial cell wall synthesis or disrupt cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-chloro-N-{[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]carbonothioyl}benzamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. Its piperazine ring and nitro groups make it particularly interesting for studies related to antimicrobial and anticancer activities.

Properties

IUPAC Name

2-chloro-N-[4-(4-chloro-2-nitrophenyl)piperazine-1-carbothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N4O3S/c19-12-5-6-15(16(11-12)24(26)27)22-7-9-23(10-8-22)18(28)21-17(25)13-3-1-2-4-14(13)20/h1-6,11H,7-10H2,(H,21,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIAGYABXKFVHCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)Cl)[N+](=O)[O-])C(=S)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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